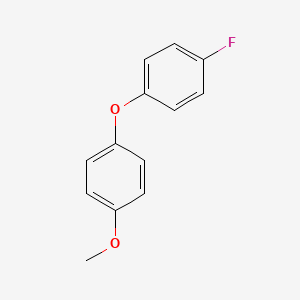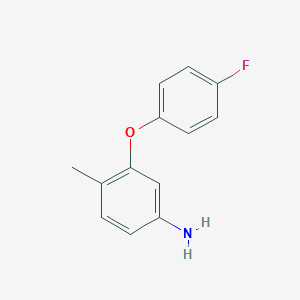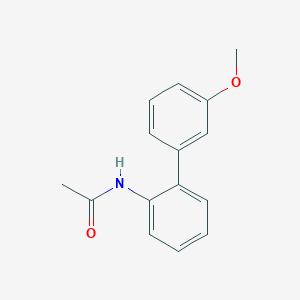
Cyclohexyl(mesityl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(mesityl)methanone is an organic compound that belongs to the class of methanones It features a cyclohexyl group and a mesityl group attached to a central carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(mesityl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(mesityl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the mesityl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Cyclohexyl(mesityl)carboxylic acid or cyclohexyl(mesityl)ketone.
Reduction: Cyclohexyl(mesityl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Cyclohexyl(mesityl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexyl(mesityl)methanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl(phenyl)methanone
- Cyclohexyl(tolyl)methanone
- Cyclohexyl(4-methoxyphenyl)methanone
Uniqueness
Cyclohexyl(mesityl)methanone is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have less bulky substituents.
Propriétés
Numéro CAS |
3674-76-8 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
cyclohexyl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H22O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
Clé InChI |
RGRRJUHUJDHUEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)


![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)

![2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)


![3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14117073.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)


